molecular formula C8H12N2O B1529825 1-Amino-2-(pyridin-2-yl)propan-2-ol CAS No. 145412-86-8

1-Amino-2-(pyridin-2-yl)propan-2-ol

Cat. No. B1529825
CAS RN: 145412-86-8
M. Wt: 152.19 g/mol
InChI Key: LGWGNGFJFDXDDV-UHFFFAOYSA-N
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Description

“1-Amino-2-(pyridin-2-yl)propan-2-ol” is a chemical compound with the molecular formula C8H12N2O .


Molecular Structure Analysis

The molecular structure of “1-Amino-2-(pyridin-2-yl)propan-2-ol” consists of a pyridine ring attached to a propanol group with an amino group . Further structural analysis would require more specific data or experimental results.


Physical And Chemical Properties Analysis

The physical and chemical properties of “1-Amino-2-(pyridin-2-yl)propan-2-ol” are not well-documented. It’s known that it’s a solid compound , but more specific properties like melting point, boiling point, and density are not available .

Scientific Research Applications

Medicinal Chemistry

1-Amino-2-(pyridin-2-yl)propan-2-ol: serves as a building block in the synthesis of pyrimidine derivatives, which have shown promising anti-fibrotic activities . These compounds can inhibit the expression of collagen and hydroxyproline, suggesting potential as novel anti-fibrotic drugs.

Materials Science

This compound is utilized in the development of new materials with specific chemical properties. For instance, it can act as a ligand in metal complexes used as corrosion inhibitors, displaying high efficiency at low concentrations .

Environmental Science

In environmental applications, derivatives of 1-Amino-2-(pyridin-2-yl)propan-2-ol have been studied for their role as antibacterial agents, offering a potential approach to manage bacterial contamination in various environments .

Biochemistry

The compound’s derivatives are explored for their biochemical significance, particularly in the synthesis of heterocyclic compounds that exhibit a range of biological activities, including antimicrobial and antitumor effects .

Pharmacology

In pharmacological research, 1-Amino-2-(pyridin-2-yl)propan-2-ol is a precursor in the synthesis of compounds with diverse pharmaceutical activities. Its derivatives have been evaluated for their therapeutic potential, especially in treating fibrosis .

Chemical Engineering

The compound is significant in chemical engineering, where it’s used in the synthesis of complex molecules. It’s involved in processes like dehydration and thiocarbonyl transfer, which are crucial in creating specialized chemicals for various applications .

properties

IUPAC Name

1-amino-2-pyridin-2-ylpropan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O/c1-8(11,6-9)7-4-2-3-5-10-7/h2-5,11H,6,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGWGNGFJFDXDDV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN)(C1=CC=CC=N1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Amino-2-(pyridin-2-yl)propan-2-ol

Synthesis routes and methods

Procedure details

To a cool (0° C.), stirring solution of LiAlH4 (57 mg, 1.502 mmol) in THF (5 mL) was added dropwise via cannula a solution of 2-hydroxy-2-(pyridin-2-yl)propanenitrile (92 mg, 0.621 mmol) in THF (5 mL). After 1 h at 0° C., powdered Na2SO4.10H2O was added and the reaction was allowed to warm to RT until the colour dissipated. The solid was removed by filtration. The filtrate was concentrated to afford the product (65 mg) as an oil: 1H NMR (400 MHz, MeOD) δ ppm: 8.44 (1H, d, J=4.04 Hz), 7.76-7.86 (1H, m), 7.69 (1H, d, J=8.08 Hz), 7.21-7.30 (1H, m), 3.04 (1H, d, J=13.39 Hz), 2.86 (1H, d, J=13.14 Hz), 1.39 (3H, s).
Quantity
57 mg
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
92 mg
Type
reactant
Reaction Step Two
Name
Quantity
5 mL
Type
solvent
Reaction Step Two
[Compound]
Name
Na2SO4.10H2O
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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